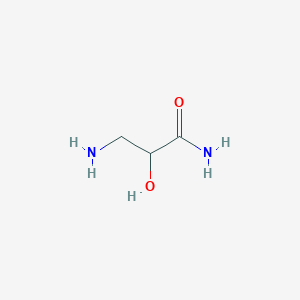

3-Amino-2-hydroxypropanamide

Beschreibung

Contextualization within the Amide and Hydroxyamino Acid Compound Classes

3-Amino-2-hydroxypropanamide belongs to two significant classes of organic compounds: amides and hydroxyamino acids. The presence of the -C(=O)NH₂ group firmly places it within the amide class. Amides are pervasive in chemistry and biology, most notably forming the peptide bonds that link amino acids into proteins.

The compound is also classified as a hydroxyamino acid derivative. Hydroxy amino acids (HAAs) are characterized by the presence of both a hydroxyl (-OH) and an amino (-NH₂) group. mdpi.com These functional groups impart distinct properties, such as increased polarity and the capacity for hydrogen bonding. HAAs are valuable in the pharmaceutical and chemical industries for their antiviral, antifungal, antibacterial, and anticancer properties. mdpi.com The hydroxylation of amino acids is a key method for creating derivatives with unique functions, and biocatalytic synthesis is often preferred over chemical methods to achieve high regioselectivity. mdpi.com this compound is a structural analog of beta-alanine, specifically 2-hydroxy-beta-alaninamide. nih.gov

Significance in Contemporary Chemical and Biological Investigations

The significance of this compound and its structural relatives lies in their potential as building blocks for more complex molecules and their inherent biological activity. While research on this specific compound is emerging, studies on structurally similar molecules provide insight into its potential applications.

For instance, a class of compounds known as 2-amino-3-hydroxypropanamide (B3021748) and 2-aminoacetamide derivatives has been synthesized and investigated for anticonvulsant activity. researchgate.net Some of these molecules, which feature a bicyclic group attached to the aminoacetamide chain, were identified as potent and orally available anticonvulsants in mouse models. researchgate.net This suggests that the core structure of amino-hydroxy-propanamide is a promising scaffold for developing new therapeutic agents, particularly for neurological disorders. The ability of these related compounds to partially block veratridine-induced aspartate efflux from rat cortical synaptosomes suggests a potential interaction with neuronal voltage-dependent sodium channels as part of their mechanism of action. researchgate.net Furthermore, the compound serves as a precursor for synthesizing various derivatives designed to enhance biological activity.

Overview of Key Research Areas and Challenges

Current and future research involving this compound and its analogs focuses on several key areas. A primary area is the synthesis and exploration of novel derivatives for therapeutic applications. The development of N-substituted amino acid derivatives continues to be an active field of investigation for conditions like epilepsy. researchgate.net Patents have been filed for related compounds, such as 3-Aryl-3-hydroxy-2-amino-propionic acid amides, for the treatment of pain, further highlighting the therapeutic potential of this chemical class. google.com

A significant challenge in this research is the stereoselective synthesis of these chiral molecules. Since biological systems are highly stereospecific, the ability to produce a single enantiomer (e.g., the (R) or (S) form) is often crucial for therapeutic efficacy.

Another challenge lies in fully elucidating the mechanism of action for any biologically active derivatives. While studies may point to interactions with targets like ion channels, a comprehensive understanding requires detailed biochemical and physiological investigation. researchgate.net Finally, the development and application of advanced analytical techniques, such as NMR spectroscopy and high-resolution mass spectrometry, are critical for confirming the structure and purity of newly synthesized compounds in this class.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C3H8N2O2 |

|---|---|

Molekulargewicht |

104.11 g/mol |

IUPAC-Name |

3-amino-2-hydroxypropanamide |

InChI |

InChI=1S/C3H8N2O2/c4-1-2(6)3(5)7/h2,6H,1,4H2,(H2,5,7) |

InChI-Schlüssel |

LEAQZMXPWIKGQQ-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(=O)N)O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemoenzymatic Production of 3 Amino 2 Hydroxypropanamide

Established Chemical Synthetic Routes

Chemical synthesis provides several reliable pathways to produce 3-amino-2-hydroxypropanamide. These routes often leverage readily available starting materials and well-understood reaction mechanisms, though they may require careful control of reaction conditions to achieve desired outcomes.

Conventional Reaction Pathways for Core Structure Formation

Multiple strategies exist for the chemical synthesis of this compound, primarily starting from precursors like serine derivatives or epoxides such as glycidol (B123203) and its amide.

One of the most common approaches begins with derivatives of the amino acid serine. For instance, L-serine can be a starting point for producing the corresponding (R)-enantiomer of this compound. A documented method involves the aminolysis of L-serine methyl ester. This "one-pot" process can yield the target compound with high enantiomeric excess by minimizing intermediate isolation steps that could lead to racemization. Another pathway involves the use of protected serine derivatives. For example, N-Boc-D-Serine can be reacted with isobutyl chloroformate and N-methyl morpholine (B109124), followed by the addition of benzylamine (B48309) to form an intermediate that is later deprotected to yield a derivative of the target molecule. frontiersin.orgresearchgate.net A similar synthesis described in a patent starts with 3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoic acid to obtain a protected propanamide derivative. acs.org

An alternative strategy involves the ring-opening of epoxides. The reaction of glycidol (2,3-epoxy-1-propanol), a highly reactive compound, with ammonia (B1221849) (ammonolysis) can open the epoxide ring to form a mixture of amino-hydroxy propanol (B110389) isomers, which can then be converted to the desired amide. bibliotekanauki.pl Similarly, glycidamide (B1671898) can undergo ammonolysis, where the epoxide ring is opened by ammonia to yield this compound. The reaction of beta-propiolactone (B13848) with ammonia is another route, which initially forms 3-hydroxypropanamide (B15828). google.comgoogle.com

These conventional pathways are summarized in the table below.

| Starting Material | Key Reaction Type | Intermediate(s) | Reference(s) |

| L-Serine Methyl Ester | Aminolysis | N/A (One-pot) | N/A |

| N-Boc-D-Serine | Mixed Anhydride (B1165640) Formation, Amidation, Deprotection | N-Boc-D-serinamide derivative | frontiersin.orgresearchgate.net |

| Glycidol | Epoxide Ring-Opening (Ammonolysis) | 1-Amino-2,3-propanediol / 2-Amino-1,3-propanediol | bibliotekanauki.pl |

| Glycidamide | Epoxide Ring-Opening (Ammonolysis) | This compound | researchgate.net |

| Beta-propiolactone | Ring-Opening with Ammonia | 3-Hydroxypropanamide | google.comgoogle.com |

Optimization of Reaction Parameters for Yield and Purity

The efficiency and selectivity of the synthesis of this compound are highly dependent on the optimization of several key reaction parameters.

Temperature: Temperature control is critical, especially in syntheses starting from chiral precursors like serine, to prevent racemization. For the aminolysis of L-serine methyl ester, maintaining a temperature range of 25–40°C is recommended. In reactions involving the formation of mixed anhydrides from N-Boc-D-serine, temperatures are often kept below 0°C (e.g., <-5°C) during the activation and amidation steps to ensure high stereochemical purity. researchgate.net For the synthesis of related N-(3-amino-2-hydroxy-propyl) substituted alkylamides, reaction temperatures can range from -45°C up to the reflux temperature of the solvent, with a preferred range between -20°C and 25°C. google.com

Solvent: The choice of solvent is crucial for ensuring the solubility of reactants and the stability of intermediates. Alcohols such as methanol (B129727) or ethanol (B145695) are commonly used in reactions involving serine derivatives. For mixed anhydride methods, solvents like methylene (B1212753) chloride or tetrahydrofuran (B95107) (THF) are frequently employed. researchgate.netgoogle.com The synthesis of 3-hydroxypropanamide from beta-propiolactone has been demonstrated using THF as a solvent for the lactone, which is then added to aqueous ammonia. google.com

Catalysts and Reagents: In syntheses starting from serine, bases like triethylamine (B128534) or N-methyl morpholine are used to deprotonate amine nucleophiles or to neutralize acids formed during the reaction. researchgate.net When activating carboxylic acids for amidation, coupling agents such as isobutyl chloroformate or carbodiimides are utilized. frontiersin.orgresearchgate.net

pH: For reactions conducted in aqueous or partially aqueous media, pH control is essential to maximize yield and minimize side reactions like hydrolysis. For instance, in the amidation of ester derivatives, buffered conditions at a pH of 6–7 are often optimal.

The following table summarizes the impact of key parameters on the synthesis.

| Parameter | Typical Range/Condition | Effect on Reaction | Reference(s) |

| Temperature | -45°C to 40°C | Controls reaction rate and prevents racemization. | researchgate.netgoogle.com |

| Solvent | Methanol, Ethanol, Methylene Chloride, THF | Affects solubility, stability, and reaction pathway. | researchgate.netgoogle.com |

| Reagents | Triethylamine, N-Methyl Morpholine, Isobutyl Chloroformate | Facilitate acid-base reactions and amide bond formation. | frontiersin.orgresearchgate.net |

| pH | 6-7 (buffered) | Optimizes reaction rate and minimizes hydrolysis. |

Industrial-Scale Synthesis Approaches and Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that require specific engineering and process control strategies. The goal is to ensure consistent product quality, high yield, and safe, efficient operation. nih.gov

Reactor Design and Process Control: For industrial production, continuous flow reactors are often favored over batch reactors as they can offer better control over reaction parameters like temperature and mixing, leading to enhanced efficiency and scalability. In the synthesis of 3-hydroxypropanamide from beta-propiolactone and ammonia, a continuous process can be designed where a stream of beta-propiolactone is reacted with excess ammonia in the vapor phase over an inert packed bed. google.com This approach allows for unreacted ammonia to be removed and recycled efficiently.

Downstream Processing and Purification: After the synthesis, the crude product must be purified to meet quality specifications. Common industrial purification techniques include crystallization and chromatography. For products from aqueous reaction mixtures, ion exchange resins can be employed to capture the product and separate it from unreacted starting materials and byproducts. google.com The choice of purification method depends on the physical properties of the final compound and the impurities present.

Safety and Environmental Considerations: The reagents used in chemical synthesis, such as beta-propiolactone, can be hazardous, necessitating strict safety protocols for handling and storage. Industrial processes aim to minimize waste by optimizing reactions to reduce byproduct formation and by implementing recycling streams for solvents and unreacted reagents. The development of "green" synthesis routes, which use less hazardous materials and generate less waste, is an ongoing area of research.

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and exhibit high chemo-, regio-, and enantioselectivity, making them ideal for the production of chiral compounds like this compound.

Exploration of Enzymatic Pathways for Production

The enzymatic production of this compound and its derivatives often involves hydrolase enzymes, such as nitrile hydratases, amidases, and lipases.

A well-explored pathway is the bienzymatic hydrolysis of nitriles. This process uses a combination of nitrile hydratase (NHase) and amidase enzymes. The nitrile hydratase first converts a nitrile group into an amide, which is then acted upon by an amidase. Microorganisms like Rhodococcus erythropolis are known to contain both nitrile hydratase and amidase activity. acs.orgresearchgate.net This system has been used to transform racemic trans-3-arylaziridine-2-carbonitriles into enantiopure α-amino-β-hydroxy-propanamide derivatives through a stereospecific ring-opening reaction of the intermediate aziridine-2-carboxamides. acs.org While the nitrile hydratase in Rhodococcus erythropolis AJ270 often shows low enantioselectivity, the amidase can be highly enantioselective, enabling the kinetic resolution of the racemic amide intermediate. acs.orgresearchgate.net

Lipases are another class of enzymes utilized for the synthesis of amides. They can catalyze the regioselective amidation of amino alcohols. For example, Candida antarctica lipase (B570770) B (commercially available as Novozym 435) has been shown to be an efficient catalyst for the N-acylation of amino alcohols, with high selectivity for the amino group over the hydroxyl group. nih.gov This approach typically involves reacting an amino alcohol with an acyl donor. While direct synthesis of this compound via this method is less documented, the principle of selective amidation is well-established for similar structures. nih.govmdpi.com

| Enzyme Class | Biotransformation | Typical Biocatalyst Source | Key Advantage | Reference(s) |

| Nitrile Hydratase & Amidase | Nitrile hydration followed by enantioselective amide hydrolysis | Rhodococcus erythropolis | High enantioselectivity from amidase action. | acs.orgresearchgate.net |

| Lipase | Enantioselective acylation/amidation or hydrolysis | Candida antarctica, Burkholderia cepacia | High regioselectivity and enantioselectivity. | nih.govmdpi.com |

Biocatalyst Identification and Engineering for Enantioselective Synthesis

The performance of biocatalysts can be significantly enhanced through screening for novel enzymes and by protein engineering techniques such as site-directed mutagenesis.

Biocatalyst Identification: The search for novel biocatalysts with desired properties is an ongoing effort. For instance, an L-selective amidase with an extremely broad substrate specificity was identified and purified from Ochrobactrum anthropi. nih.gov Similarly, an enantioselective amidase from Rhodococcus erythropolis MP50 was purified and shown to effectively resolve racemic 2-arylpropionamides. nih.gov Such newly identified enzymes could potentially be applied to the enantioselective synthesis of this compound.

Biocatalyst Engineering: Once a promising enzyme is identified, its properties can be tailored for a specific industrial application through protein engineering. For nitrile hydratases, which often have limitations in substrate scope and stability, semi-rational engineering of the substrate access tunnel has been employed. nih.gov For example, a mutant of a nitrile hydratase from Streptomyces thermoautotrophicus (βL48D) showed a 7.7-fold increase in specific activity towards 3-cyanopyridine. Molecular dynamics simulations suggested this was due to a larger and more frequent opening of the substrate access tunnel. nih.gov Similar engineering efforts on amidases can improve their enantioselectivity. Site-directed mutagenesis, guided by computational modeling and techniques like alanine (B10760859) scanning, can identify key amino acid residues in the active site that are critical for substrate binding and catalysis. nih.govresearchgate.net By modifying these residues, it is possible to enhance the enzyme's affinity for a specific substrate or to improve its enantioselectivity in a kinetic resolution process. nih.gov

The table below provides examples of biocatalyst engineering efforts.

| Enzyme | Engineering Strategy | Improvement | Reference(s) |

| Nitrile Hydratase (S. thermoautotrophicus) | Semi-rational engineering of substrate access tunnel (βL48D mutant) | 7.7-fold increased specific activity for 3-cyanopyridine. | nih.gov |

| Hydroxylaminobenzene mutase (habA) | Site-directed mutagenesis based on substrate docking and alanine scanning | Expanded active pocket volume and higher substrate affinity, leading to increased product yield. | nih.govchemistryviews.org |

Preparation of Salt Forms for Research Applications

For many research applications, converting the free base form of a compound into a more stable and soluble salt is necessary. The hydrochloride salt of this compound is a common choice for this purpose. smolecule.com

Synthesis of Hydrochloride Salts

The preparation of this compound hydrochloride is a straightforward acid-base reaction. smolecule.com The process involves reacting the free base form of this compound with hydrochloric acid. smolecule.com

A typical laboratory procedure for synthesizing the hydrochloride salt involves dissolving the free base compound in a suitable solvent, such as methanol. google.com Following dissolution, a solution of hydrochloric acid, often in the same solvent (e.g., methanolic HCl), is added to the mixture. google.com The addition of the acid protonates the amino group of the this compound, leading to the formation of the corresponding ammonium (B1175870) chloride salt. The final product is then typically isolated by concentrating the solution to induce precipitation or crystallization. google.com The resulting solid can be further purified through techniques like recrystallization to achieve the desired level of purity for research use. smolecule.com

Chemical Reactivity and Transformation Pathways of 3 Amino 2 Hydroxypropanamide

Functional Group Reactivity and Derivatization

The presence of amine, hydroxyl, and amide functionalities on a small carbon backbone makes 3-Amino-2-hydroxypropanamide a versatile building block in organic synthesis. The reactivity of each group can be selectively targeted under specific reaction conditions.

Reactions of the Primary Amine Moiety

The primary amine group in this compound is a nucleophilic and basic center, making it susceptible to a range of reactions.

Alkylation: The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic. It can readily participate in nucleophilic substitution reactions with alkyl halides. This process, known as N-alkylation, leads to the formation of secondary or tertiary amines. The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. For instance, the reaction with an alkyl halide (R-X) would yield the corresponding N-alkylated derivative. Selective mono-N-alkylation of amino alcohols can be challenging as the resulting secondary amine is often more reactive than the starting primary amine, potentially leading to polyalkylation. However, methods utilizing chelating agents like 9-borabicyclo[3.3.1]nonane (9-BBN) have been developed to achieve selective mono-N-alkylation of 3-amino alcohols with high yields. organic-chemistry.org This process involves the formation of a stable chelate with 9-BBN, which protects and activates the amine for a controlled reaction. organic-chemistry.org The general process for the preparation of amino acid derivatives often involves reacting an amino acid with a compound of the formula X-A-Y, where X and Y are halo atoms, in an aqueous medium at a pH between 7 and 14. google.com

Acylation: The primary amine can also undergo acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction forms an amide linkage. To prevent the hydroxyl group from reacting, it may need to be protected. Conversely, chemoselective O-acylation of the hydroxyl group can be achieved under acidic conditions, which protonates the amine functionality and prevents it from reacting. nih.gov

Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound can act as a nucleophile and can be converted into esters and ethers.

The hydroxyl group can react with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. This reaction, known as esterification, is typically catalyzed by an acid. The esterification of amino acids can be achieved using various reagents, including triphosgene, which is believed to generate the acid anhydride (B1165640) in situ. researchgate.net

The hydroxyl group can be converted into an ether through processes like the Williamson ether synthesis. youtube.commasterorganicchemistry.com This two-step process involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then undergoes an SN2 reaction with an alkyl halide. youtube.commasterorganicchemistry.comyoutube.com A strong base, such as sodium hydride (NaH), is commonly used to generate the alkoxide. youtube.commasterorganicchemistry.com The success of the Williamson ether synthesis is highly dependent on the structure of the alkyl halide, with primary alkyl halides giving the best results. masterorganicchemistry.com

Reactivity of the Amide Linkage

The amide bond is generally the most stable functional group in this compound due to resonance stabilization, which imparts a partial double bond character to the C-N bond. nih.gov However, it can undergo hydrolysis under certain conditions.

Hydrolysis: The amide bond can be cleaved through hydrolysis, typically under strong acidic or basic conditions at elevated temperatures, to yield a carboxylic acid and an amine. youtube.com The rate of amide bond hydrolysis is influenced by pH. nih.govsemanticscholar.org For instance, studies on the hydrolysis of amide and peptide bonds in proteins have shown that the rate of hydrolysis is dependent on the temperature, acidity, and the specific acid used. nist.gov The hydrolysis can be catalyzed by enzymes, known as proteases, or by metal ions which can act as Lewis acids to activate the carbonyl group of the amide. nih.govsemanticscholar.org

Degradation Pathways and Stability Investigations

The stability and degradation of this compound are critical aspects of its chemical profile, influencing its persistence and transformation in various environments. Investigations have primarily focused on its thermal and enzymatic degradation routes, which are detailed in the following sections.

Thermal Decomposition Mechanisms

Thermal stress can induce the decomposition of this compound through various pathways, leading to the formation of several smaller molecules. The primary mechanisms of thermal degradation include deamination and decarboxylation, which are influenced by factors such as temperature and the presence of other reactants.

The deamination of this compound, which involves the removal of an amine group, is a significant thermal degradation pathway. This process is of particular interest due to its potential to form acrylamide (B121943), a compound of concern in food chemistry. While the direct thermal degradation of asparagine can theoretically lead to acrylamide through deamination and decarboxylation, the presence of carbonyl sources, such as reducing sugars, significantly facilitates this conversion. researchgate.netresearchgate.net In the context of the Maillard reaction, this compound is considered a potential intermediate in the formation of acrylamide from asparagine.

Studies have shown that heating asparagine in the absence of carbonyls tends to favor intramolecular cyclization to form an imide rather than significant acrylamide production. researchgate.net The thermal decomposition of asparagine itself has been observed to primarily release water and ammonia (B1221849), with no carbon dioxide detected, suggesting that deamination and dehydration are key initial steps. nih.govbiorxiv.org

The following table summarizes the volatile products from the thermal decomposition of asparagine, the precursor to this compound.

| Amino Acid | Decomposition Temperature (°C) | Volatile Products |

| Asparagine | 215 | H₂O, NH₃ |

Data sourced from studies on the thermal decomposition of amino acids. nih.gov

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is another potential thermal degradation pathway for this compound. This process would theoretically lead to the formation of beta-alaninamide. However, specific studies detailing this transformation for this compound are limited.

Enzymatic Degradation Routes

The transformation of this compound can also be mediated by enzymes in biological systems. These pathways are crucial for understanding the metabolic fate of this compound.

Decarboxylases are enzymes that catalyze the removal of carboxyl groups from various substrates, including amino acids. wikipedia.org Pyridoxal phosphate (B84403) (PLP) is a common cofactor for amino acid decarboxylases. youtube.com These enzymes play a significant role in the biosynthesis of amines.

While there is extensive research on L-aspartate α-decarboxylase, which converts L-aspartate to β-alanine, specific studies on a decarboxylase that acts on this compound to produce beta-alaninamide have not been identified in the current body of literature. frontiersin.orgmdpi.commdpi.comnih.gov The substrate specificity of decarboxylases is a key determinant of their function. nih.gov For example, ornithine decarboxylase activity can be induced by asparagine in cultured hepatocytes, highlighting the intricate regulation of amino acid metabolism. nih.govnih.gov However, this does not directly imply a decarboxylation pathway for this compound.

Enzymatic deamination, the removal of an amino group, is a fundamental process in amino acid catabolism. Deaminases are the enzymes responsible for catalyzing these reactions. The substrate specificity of deaminases can be quite narrow, and enzymes are known to act on specific amino acids or their derivatives. nih.govnih.govresearchgate.net

Currently, there is a lack of specific research identifying a deaminase that utilizes this compound as a substrate. The metabolism of asparagine involves asparaginase, which hydrolyzes the amide group to yield aspartate and ammonia, and asparagine aminotransferase, which transfers the amino group. oup.com However, the direct enzymatic deamination of the this compound intermediate is not a well-documented pathway. Research into amine dehydrogenases has shown the potential for evolving enzymes with new substrate specificities, including for β-amino alcohols, but specific activity on this compound has not been reported. acs.org

Redox Chemistry of this compound

The redox chemistry of this compound is primarily centered on its secondary hydroxyl group, which is susceptible to oxidation.

The secondary alcohol functional group in this compound can be oxidized to a ketone, yielding 3-amino-2-oxopropanamide. This transformation is a common reaction for secondary alcohols. libretexts.orgmasterorganicchemistry.combyjus.comlibretexts.org The general mechanism for this oxidation involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon to which the hydroxyl group is attached. libretexts.org

A variety of oxidizing agents can be employed for this purpose. Common reagents for the oxidation of secondary alcohols to ketones include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), as well as other hexavalent chromium compounds like potassium dichromate (K₂Cr₂O₇) and sodium dichromate (Na₂Cr₂O₇). libretexts.orgmasterorganicchemistry.combyjus.com Potassium permanganate (B83412) (KMnO₄) is another strong oxidizing agent capable of effecting this transformation. masterorganicchemistry.com

The reaction can be generalized as follows:

Figure 1: General reaction for the oxidation of a secondary alcohol to a ketone.

It is important to note that the presence of the amino and amide groups in this compound could potentially lead to side reactions under harsh oxidative conditions. Careful selection of the oxidizing agent and reaction conditions is crucial to achieve selective oxidation of the hydroxyl group.

Interactive Data Table: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Chemical Formula | Typical Reaction Conditions |

|---|---|---|

| Chromic Acid (Jones Reagent) | H₂CrO₄ (from CrO₃/H₂SO₄) | Aqueous acetone |

| Potassium Dichromate | K₂Cr₂O₇ | Acidic aqueous solution, heat |

| Potassium Permanganate | KMnO₄ | Acidic or alkaline solution |

| Sodium Dichromate | Na₂Cr₂O₇ | Acidic aqueous solution |

Acid-Base Properties and Equilibria in Aqueous Systems

This compound is an amphoteric molecule, meaning it can act as both an acid and a base due to the presence of the amino and hydroxyl groups. uni-greifswald.deiscabiochemicals.com In an aqueous solution, the acid-base equilibria are primarily governed by the protonation state of the primary amino group and the deprotonation of the hydroxyl group.

The primary amino group (-NH₂) is basic and can accept a proton to form a protonated ammonium (B1175870) group (-NH₃⁺). The acidity of this protonated amine is described by its pKa value. For typical primary amines, the pKa of the conjugate acid is in the range of 9-10. indiana.edu

The hydroxyl group (-OH) is weakly acidic and can donate a proton under basic conditions to form an alkoxide ion (-O⁻). The pKa of a typical alcohol is in the range of 16-18, indicating that it is a very weak acid. indiana.edu

The amide group (-CONH₂) is generally considered neutral in aqueous solutions and does not significantly participate in acid-base equilibria under normal conditions.

The equilibria in an aqueous system can be represented as follows:

H₃N⁺-CH₂-CH(OH)-CONH₂ ⇌ H₂N-CH₂-CH(OH)-CONH₂ ⇌ H₂N-CH₂-CH(O⁻)-CONH₂

Figure 2: Acid-base equilibria of this compound in aqueous solution.

Interactive Data Table: Estimated pKa Values for Functional Groups in this compound

| Functional Group | Equilibrium | Estimated pKa |

|---|---|---|

| Protonated Amino Group | -NH₃⁺ ⇌ -NH₂ + H⁺ | 9 - 10 |

| Hydroxyl Group | -OH ⇌ -O⁻ + H⁺ | 16 - 18 |

Coordination Chemistry and Metal Ion Complexation Studies

The presence of multiple donor atoms, specifically the nitrogen of the amino group and the oxygen of the hydroxyl group, allows this compound to act as a chelating ligand in coordination with metal ions. Amino acids and amino alcohols are well-known for their ability to form stable complexes with a variety of transition metals. wikipedia.orgresearchgate.net

This compound can potentially coordinate to a metal ion in a bidentate fashion, utilizing the amino nitrogen and the hydroxyl oxygen to form a stable five-membered chelate ring. wikipedia.org The formation of such a complex would involve the displacement of solvent molecules from the metal's coordination sphere.

The general structure of a potential metal complex can be envisioned as:

Figure 3: Postulated structure of a metal (M) complex with this compound acting as a bidentate N,O-ligand.

The stability and geometry of the resulting metal complex would depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination number), the pH of the solution (which affects the protonation state of the ligand), and the presence of other competing ligands. While specific studies on the coordination chemistry of this compound are not extensively documented, the behavior of similar amino acids and amino alcohols suggests a strong potential for complex formation with transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II). bldpharm.commdpi.com

Interactive Data Table: Potential Coordination Properties of this compound

| Property | Description |

|---|---|

| Potential Donor Atoms | Amino Nitrogen, Hydroxyl Oxygen |

| Likely Coordination Mode | Bidentate (N,O-chelation) |

| Potential Metal Ion Partners | Transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) |

Biochemical Roles and Mechanistic Investigations of 3 Amino 2 Hydroxypropanamide and Its Derivatives

Modulation of Enzyme Activity

Derivatives of 3-amino-2-hydroxypropanamide have demonstrated a broad spectrum of enzyme-modulating activities. The presence of the amino and hydroxyl groups, along with the amide functionality, allows for diverse chemical modifications, leading to compounds with high affinity and specificity for various enzymatic targets. These interactions are pivotal in understanding the therapeutic potential of this class of compounds.

The inhibition of proteases is a critical area of drug discovery, and derivatives of this compound have emerged as promising candidates. Their mechanism of action often involves the chelation of metal ions within the enzyme's active site, a role frequently fulfilled by a hydroxamic acid moiety, which can be considered a close structural analog of the 2-hydroxypropanamide core.

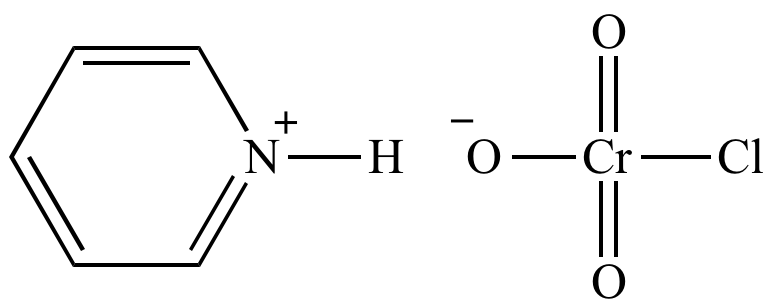

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overactivity is implicated in pathological conditions such as arthritis and tumor invasion. Hydroxamate-based derivatives are a well-established class of MMP inhibitors. nih.gov These compounds act as transition-state analogs, with the hydroxamic acid group binding to the catalytic zinc ion in the active site, thereby blocking substrate access. nih.gov While direct studies on this compound may be limited, the principles of MMP inhibition by related hydroxamates suggest that derivatives of this compound could be effective inhibitors. For instance, peptide hydroxamates have been shown to inhibit MMP-2 with IC50 values in the micromolar range. nih.gov

Meprin Beta (Meprin β): Meprin β is a zinc-dependent metalloproteinase that has been identified as a potential therapeutic target in conditions like fibrosis and Alzheimer's disease. nih.gov Research has led to the development of potent and selective inhibitors of meprins. acs.org Notably, compounds described as sulfonamide-hydroxypropanamides have been identified as selective inhibitors of meprin α, a close relative of meprin β. nih.gov Furthermore, hydroxamic acid derivatives have been synthesized as inhibitors of both meprin α and β. nih.gov For example, a selective inhibitor of Meprin β, MWT-S-270, features a hydroxamic acid group that chelates the active site zinc ion. acs.org The development of these inhibitors has been guided by structure-activity relationship (SAR) studies to enhance potency and selectivity over other metalloproteinases like MMPs and ADAMs. acs.org

| Compound Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Peptide Hydroxamates | MMP-2 | 10-100 µM | nih.gov |

| SR24717 (aromatic hydroxamate derivative) | Meprin α | 490–670 nM | nih.gov |

| SR24717 (aromatic hydroxamate derivative) | Meprin β | ~70 µM | nih.gov |

| MWT-S-270 (hydroxamic acid derivative) | Meprin β | High potency (specific value not stated) | acs.org |

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govnorthwestern.edu Consequently, the inhibition of BACE1 is a major therapeutic strategy. rsc.orgresearchgate.net While direct evidence for this compound as a BACE1 inhibitor is not prominent, the development of BACE1 inhibitors has often focused on peptidomimetic compounds that mimic the transition state of the amyloid precursor protein (APP) cleavage.

Many potent BACE1 inhibitors incorporate a hydroxyethylamine (HEA) isostere, which is structurally related to the 2-hydroxypropanamide core. nih.gov This HEA moiety is designed to mimic the tetrahedral transition state of peptide bond hydrolysis by the aspartyl protease activity of BACE1. The hydroxyl group of the HEA is crucial for binding to the catalytic aspartate residues in the active site of BACE1. nih.gov Structure-activity relationship studies have shown that the stereochemistry of the hydroxyl and adjacent groups is critical for potent inhibitory activity. nih.gov Therefore, it is plausible that appropriately substituted this compound derivatives could be designed to fit within the BACE1 active site and modulate its activity.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its synaptic concentration is regulated by GABA transporters (GATs). Inhibition of these transporters can prolong the action of GABA, which is a therapeutic approach for conditions like epilepsy. nih.govwikipedia.org

Recent studies have identified 3-hydroxypropanamide (B15828) derivatives as inhibitors of GABA transporters. acs.org These compounds have shown varying degrees of potency and selectivity for different GAT subtypes. For instance, certain 3-hydroxypropanamide derivatives have displayed moderate subtype selectivity for mGAT4. acs.org The inhibitory activity is typically quantified by pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration.

Additionally, a sulfonamide analog, racemic 3-amino-2-hydroxy-N-(4-nitrophenyl)-propanesulphonamide, has been identified as a competitive antagonist of the GABAB receptor, demonstrating another mechanism by which this chemical scaffold can modulate the GABAergic system. nih.gov

| Compound Class/Derivative | Target | Inhibitory Activity (pIC50) | Reference |

|---|---|---|---|

| 4-hydroxypentanamide derivative (2RS,4RS-39c) | mGAT4 | 5.36 ± 0.10 | acs.org |

| 4-aminobutanamide derivative (50a) | mGAT2 | 5.43 ± 0.11 | acs.org |

| 3-hydroxypropanamide derivative (56a) | mGAT4 | Moderately selective (specific value not stated) | acs.org |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. mdpi.com Its activity is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. researchgate.net Inhibition of urease is therefore a target for the treatment of infections caused by these organisms. Hydroxamic acids have been identified as potent and specific inhibitors of urease from both plant and bacterial sources. nih.govresearchgate.net

Hydroxamic acid derivatives of naturally occurring amino acids have been systematically studied for their urease inhibitory effects. nih.gov The inhibitory power of these compounds, measured by their I50 values, varies depending on the amino acid side chain. nih.gov Methionine-hydroxamic acid was found to be a particularly potent inhibitor. nih.gov The mechanism of inhibition is thought to involve the chelation of the nickel ions in the urease active site by the hydroxamic acid group. Given that this compound is an amino acid derivative, its conversion to the corresponding hydroxamic acid would be a direct route to potential urease inhibitors.

| Aminoacyl Hydroxamic Acid | Inhibitory Activity (I50 in M) | Reference |

|---|---|---|

| Methionine-hydroxamic acid | 3.9 x 10-6 | nih.gov |

| Phenylalanine-hydroxamic acid | Potent inhibitor | nih.gov |

| Serine-hydroxamic acid | Potent inhibitor | nih.gov |

| Alanine-hydroxamic acid | Potent inhibitor | nih.gov |

| Glycine-hydroxamic acid | Potent inhibitor | nih.gov |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other proteins. mdpi.com HDAC inhibitors have emerged as a promising class of anticancer agents. nih.gov A common structural motif in many HDAC inhibitors is a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.

Role in Intermediary Metabolism and Biosynthetic Pathways

Currently, there is limited direct evidence in the scientific literature to suggest a significant role for this compound or its simple derivatives as intermediates or regulators in central intermediary metabolism or major biosynthetic pathways. The primary focus of research on this compound and its analogs has been in their capacity as scaffolds for the synthesis of potent and specific enzyme inhibitors. Their biological significance, therefore, appears to be more pharmacological than metabolic. It is conceivable that as a non-proteinogenic amino acid derivative, it could potentially interfere with metabolic pathways involving natural amino acids, but this remains an area for further investigation. Substituted 3-amino-2-hydroxyamides have been identified as inhibitors of human methionine aminopeptidase-2 (MetAP2), an enzyme involved in protein processing, which could represent an intersection with biosynthetic processes. nih.gov

Investigation as a Precursor for Biologically Active Molecules

The structural scaffold of this compound has been identified as a valuable building block in the synthesis of molecules with significant biological activities, particularly in the realm of enzyme inhibition. Research into derivatives of this compound has revealed their potential to interact with specific biological targets, underscoring the importance of the 3-amino-2-hydroxyamide moiety in medicinal chemistry.

Substituted 3-amino-2-hydroxyamides have been successfully identified as inhibitors of human methionine aminopeptidase-2 (MetAP2). Through parallel synthesis and iterative structure-based design, potent inhibitors with good selectivity against the related enzyme MetAP1 were developed. One such derivative, a diacylhydrazine analog, demonstrated inhibition of methionine processing and cellular proliferation in human microvascular endothelial cells, highlighting the therapeutic potential of these compounds.

Furthermore, the broader class of 2-hydroxy-3-amino acids, from which this compound is derived, has been utilized to create specific inhibitors of Aminopeptidase (B13392206) P. This research indicates that peptides and pseudopeptides incorporating this structural motif can effectively inhibit this enzyme, further establishing the utility of the this compound core in designing targeted enzyme inhibitors. The exploration of this compound and its analogs as precursors for bioactive molecules continues to be an active area of research, with the potential to yield novel therapeutic agents.

Identification as an Intermediate in Acrylamide (B121943) Formation from Asparagine

This compound has been identified as a key intermediate in the formation of acrylamide in foods, particularly those rich in carbohydrates that undergo thermal processing. This process is primarily a result of the Maillard reaction involving the amino acid asparagine.

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, giving browned food its distinctive flavor. In the context of acrylamide formation, the initial step involves the reaction of asparagine with a carbonyl source. While the early Maillard intermediate N-glucosylasparagine is an efficient precursor to acrylamide, the Amadori compound (a more rearranged product) is less so. nih.gov Studies have shown that 3-hydroxypropanamide, a related compound, also generates low amounts of acrylamide. nih.gov However, the presence of α-hydroxycarbonyls, such as hydroxyacetone, significantly increases the yield of acrylamide, indicating their efficiency in converting asparagine. nih.gov

A crucial step in the conversion of asparagine to acrylamide is a Strecker-type degradation of the Schiff base formed between asparagine and a carbonyl compound. This degradation leads to the formation of intermediates known as azomethine ylides. nih.gov The rearrangement of these azomethine ylides is a key step in the pathway. The structure of the carbonyl compound is critical, with a hydroxyl group in the β-position to the nitrogen atom favoring the necessary rearrangement. nih.gov

Table 1: Efficiency of Different Precursors in Acrylamide Formation

| Precursor | Acrylamide Yield (mmol/mol) |

|---|---|

| N-glucosylasparagine | ~2.4 |

| Amadori compound | 0.1 |

| α-dicarbonyls | 0.2-0.5 |

| 3-hydroxypropanamide | 0.2 |

| Hydroxyacetone | >4 |

Data sourced from studies on Maillard model systems under pyrolysis conditions. nih.gov

Mechanisms of Action in Neurological and Pain Models (for derivatives)

Derivatives of this compound have been investigated for their potential effects on the central nervous system, particularly in the context of anticonvulsant and antinociceptive activities.

While direct studies on the antinociceptive properties of this compound in neuropathic pain are limited, research into structurally related propanamide and aminoacetamide derivatives provides insights into potential mechanisms of action. A study on a series of 2-amino-3-hydroxypropanamide (B3021748) and 2-aminoacetamide derivatives identified several compounds with significant anticonvulsant activity in various animal models. nih.govresearchgate.net

The antiepileptic and antinociceptive effects of many drugs are often linked to their ability to modulate neuronal excitability. The anticonvulsant activity of the studied 2-amino-3-hydroxypropanamide derivatives is suggested to be at least partially due to their interaction with neuronal voltage-dependent sodium channels. nih.govresearchgate.net These channels are crucial for the initiation and propagation of action potentials, and their blockade can reduce excessive neuronal firing that contributes to both seizures and neuropathic pain. The ability of some of these compounds to block veratridine-induced aspartate efflux from rat cortical synaptosomes further supports an interaction with sodium channels. nih.govresearchgate.net

The general mechanisms of action for many anticonvulsant drugs that are also used to treat neuropathic pain involve the modulation of voltage-gated ion channels (sodium and calcium), enhancement of GABA-mediated inhibitory neurotransmission, or attenuation of glutamate-mediated excitatory neurotransmission. pharmacologyeducation.orgepilepsysociety.org.uk Therefore, it is plausible that derivatives of this compound exert any potential antinociceptive effects through similar pathways, primarily by stabilizing the inactive state of voltage-gated sodium channels to reduce neuronal hyperexcitability. Further research is needed to elucidate the specific molecular targets and pathways involved in the potential antinociceptive effects of this compound derivatives in neuropathic pain models.

Table 2: Investigated Activities of this compound Derivatives and Related Compounds

| Compound Class | Investigated Activity | Potential Mechanism of Action |

|---|---|---|

| Substituted 3-amino-2-hydroxyamides | Inhibition of methionine aminopeptidase-2 | Enzyme inhibition |

| Peptides of 2-hydroxy-3-amino acids | Inhibition of aminopeptidase P | Enzyme inhibition |

| 2-amino-3-hydroxypropanamide derivatives | Anticonvulsant activity | Interaction with neuronal voltage-dependent sodium channels |

Investigation of Anticonvulsant Mechanisms (e.g., Sodium Channel Modulation, Aspartate Efflux)

Research into a series of amides structurally related to 2-aminoacetamide, including 2-amino-3-hydroxypropanamide derivatives, has shed light on their potential anticonvulsant mechanisms. Studies indicate that the anticonvulsant activity of these compounds may not be attributed to a single mode of action but rather a combination of effects, including the modulation of excitatory amino acid efflux and interaction with neuronal ion channels. nih.govresearchgate.net

A key finding is the ability of these compounds to partially block the veratridine-induced efflux of aspartate from rat cortical synaptosomes. nih.gov Veratridine is a neurotoxin that activates voltage-dependent sodium channels, leading to membrane depolarization and the subsequent release of neurotransmitters like aspartate. The capacity of these 2-amino-3-hydroxypropanamide derivatives to inhibit this efflux suggests that their anticonvulsant effect is, at least in part, mediated by an interaction with these neuronal voltage-dependent sodium channels. nih.gov However, the blockade was only partial, indicating that this interaction is not the sole mechanism responsible for their anticonvulsant properties. nih.govresearchgate.net

Among the derivatives synthesized and tested, those incorporating a bicyclic group, such as tetralinyl or indanyl, linked to the aminoacetamide structure were identified as particularly potent anticonvulsants. nih.gov These specific compounds demonstrated significant efficacy against tonic seizures in various mouse models, including the maximal electroshock (MES), bicuculline, and picrotoxin (B1677862) tests. nih.gov The effectiveness in the MES test is often indicative of a compound's ability to modulate voltage-gated sodium channels.

| Compound | Substituent Group | Anticonvulsant Test Models | Observed Activity |

|---|---|---|---|

| 40 | Bicyclic (tetralinyl) | Maximal Electroshock (MES), Bicuculline, Picrotoxin | Active (ED₅₀ > 10, < 100 mg/kg) nih.gov |

| 47 | Bicyclic (indanyl) | Maximal Electroshock (MES), Bicuculline, Picrotoxin | Active (ED₅₀ > 10, < 100 mg/kg) nih.gov |

| 59 | Bicyclic (indanyl) | Maximal Electroshock (MES), Bicuculline, Picrotoxin | Active (ED₅₀ > 10, < 100 mg/kg) nih.gov |

These findings collectively suggest that while modulation of sodium channels and subsequent reduction in aspartate efflux play a role in the anticonvulsant profile of these compounds, other mechanisms are likely involved and warrant further investigation to fully elucidate their mode of action. nih.gov

Broader Implications in Cellular Processes and Signaling

Derivatives of this compound have been investigated for their potential roles in other cellular processes, notably for their anti-proliferative activities against various cancer cell lines. This research has explored a range of structurally diverse derivatives, revealing multiple potential mechanisms for inhibiting cell growth.

One area of investigation involves substituted 3-amino-2-hydroxyamides, which have been identified as inhibitors of human methionine aminopeptidase-2 (MetAP2). aacrjournals.orgnih.gov MetAP2 is an enzyme crucial for processing nascent proteins and has been identified as a target for cancer therapy. aacrjournals.org Specific analogues, such as the diacylhydrazine derivative A-357300, demonstrated inhibitory effects on methionine processing and, consequently, cellular proliferation in human microvascular endothelial cells (HMVEC). aacrjournals.orgnih.gov This suggests that MetAP2 inhibition is a viable pathway through which these compounds can exert anti-proliferative, and potentially anti-angiogenic, effects. aacrjournals.org

Another class of derivatives, 7,4'-bis-(3-amino-2-hydroxypropoxy) and 7 or 4'-(3-amino-2-hydroxypropoxy) isoflavones, have been synthesized and evaluated for their cytotoxic effects on several human cancer cell lines. nih.gov These compounds were tested against MDA-MB-231 (breast cancer), HT-29 and HCT116 (colon cancer), and HepG2 and 7402 (liver cancer) cell lines using an MTT assay. nih.gov The results indicated that these isoflavone (B191592) derivatives exhibit cytotoxic activity, suggesting their potential as anti-cancer agents. nih.govcjnmcpu.com

Furthermore, a series of novel 3-amino-2-hydroxybenzofused 2-phospha-γ-lactones were synthesized and showed potential as pancreatic cell growth inhibitors. nih.govresearchgate.net In vitro anti-cell proliferation studies revealed their activity against Panc-1, Miapaca-2, and BxPC-3 pancreatic cancer cell lines. nih.govresearchgate.net Flow cytometric analysis of the most promising compounds from this series indicated an ability to arrest the cell cycle in the S phase at low micromolar concentrations. nih.gov

| Derivative Class | Target/Mechanism | Tested Human Cell Lines | Reference |

|---|---|---|---|

| Substituted 3-amino-2-hydroxyamides | Methionine aminopeptidase-2 (MetAP2) inhibition | HMVEC (Human Microvascular Endothelial Cells) | aacrjournals.orgnih.gov |

| 3-amino-2-hydroxypropoxyisoflavones | Cytotoxicity | MDA-MB-231, HT-29, HCT116, HepG2, 7402 | nih.gov |

| 3-amino-2-hydroxybenzofused 2-phospha-γ-lactones | Cell cycle (S phase) arrest | Panc-1, Miapaca-2, BxPC-3 (Pancreatic Cancer) | nih.govresearchgate.net |

These studies highlight the broader implications of the this compound scaffold and its derivatives beyond neuroscience, indicating a potential for these compounds in oncology research through various mechanisms, including enzyme inhibition and cell cycle modulation.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Structural Modifications on Biological Activity

The core structure of 3-Amino-2-hydroxypropanamide offers multiple points for chemical modification, including the amino group, the hydroxyl group, and the propanamide backbone. Researchers have explored various substitutions at these positions to probe the chemical space and enhance biological efficacy.

Systematic variation of the functional groups on the this compound scaffold has been a key strategy to elucidate the structural requirements for biological activity. A significant body of research has focused on the development of these derivatives as inhibitors of human methionine aminopeptidase-2 (MetAP2), an enzyme implicated in angiogenesis.

Initial studies identified substituted 3-amino-2-hydroxyamides as a promising class of MetAP2 inhibitors. Through parallel synthesis and iterative structure-based design, various modifications were made to the parent structure to identify potent and selective inhibitors. For instance, the amino group at the 3-position has been a primary site for modification. Acylation of this amino group with different substituents has been shown to significantly impact inhibitory activity.

The following table summarizes the impact of various N-acyl substitutions on the inhibitory activity against MetAP2.

| Compound ID | N-Acyl Group | MetAP2 Inhibition (IC50, µM) |

| 1a | Acetyl | > 50 |

| 1b | Benzoyl | 15 |

| 1c | 4-Chlorobenzoyl | 5.2 |

| 1d | 3,4-Dichlorobenzoyl | 1.8 |

| 1e | Naphthoyl | 0.9 |

The data clearly indicates that aromatic acyl groups are preferred over simple alkyl acyl groups for MetAP2 inhibition. Furthermore, the potency increases with the introduction of electron-withdrawing groups on the aromatic ring and with an increase in the size of the aromatic system.

The influence of alkyl chain length and branching on the substituents of this compound derivatives has also been investigated. Modifications to the amide nitrogen and the amino group at the 3-position with various alkyl chains have provided insights into the steric and hydrophobic requirements of the binding site of target enzymes.

For a series of N-alkyl derivatives, a clear trend was observed where increasing the alkyl chain length up to a certain point led to enhanced biological activity. This is often attributed to increased hydrophobic interactions with the target protein. However, excessive chain length or the introduction of bulky branched alkyl groups can lead to a decrease in activity due to steric hindrance.

Below is a table illustrating the effect of varying N-alkyl substituents on a model 3-(benzoylamino)-2-hydroxypropanamide scaffold.

| Compound ID | N-Alkyl Group | Biological Activity (Relative Potency) |

| 2a | Methyl | 1.0 |

| 2b | Ethyl | 1.5 |

| 2c | n-Propyl | 2.8 |

| 2d | n-Butyl | 3.5 |

| 2e | iso-Propyl | 1.2 |

| 2f | tert-Butyl | 0.8 |

These findings suggest that a linear alkyl chain of up to four carbons is optimal for this particular series of compounds, while branched chains are less well-tolerated.

The introduction of aromatic substituents has been a particularly fruitful area of investigation for enhancing the potency of this compound derivatives. As seen in section 5.1.1, aromatic acylation of the 3-amino group is a key determinant of activity. Further studies have explored a wide range of substituted aromatic rings to fine-tune the electronic and steric properties of the molecules for optimal target engagement.

The position, number, and nature of the substituents on the aromatic ring all play a crucial role. Electron-withdrawing groups, such as halogens and nitro groups, have been shown to increase potency, potentially through enhanced binding interactions or by altering the metabolic stability of the compound.

The following table provides a more detailed look at the effects of different aromatic substituents on the benzoyl moiety of a 3-(benzoylamino)-2-hydroxypropanamide core structure.

| Compound ID | Aromatic Substituent | Potency (IC50, nM) |

| 3a | Unsubstituted | 1500 |

| 3b | 4-Fluoro | 850 |

| 3c | 4-Chloro | 520 |

| 3d | 4-Bromo | 480 |

| 3e | 4-Nitro | 350 |

| 3f | 3,4-Dichloro | 180 |

This data underscores the significant impact of aromatic substitution on the biological activity of these derivatives, with a clear trend of increasing potency with more electron-withdrawing substituents.

Stereochemical Influences on Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound and its derivatives. The three-dimensional arrangement of atoms can profoundly affect how a molecule interacts with its biological target, leading to significant differences in potency and selectivity between stereoisomers.

This compound possesses a chiral center at the C2 position. The synthesis of enantiomerically pure compounds is therefore crucial for understanding the stereochemical requirements of the biological target. It is a common observation in pharmacology that one enantiomer (the eutomer) is significantly more active than the other (the distomer).

In the context of MetAP2 inhibition, studies have consistently shown that the (R)-enantiomer of this compound derivatives is the more potent inhibitor. This stereopreference strongly suggests a specific and well-defined binding orientation within the active site of the enzyme, where the hydroxyl and amino functionalities of the (R)-enantiomer can form optimal interactions.

The table below compares the inhibitory activity of the (R) and (S) enantiomers of a representative 3-(3,4-dichlorobenzoylamino)-2-hydroxypropanamide derivative.

| Compound ID | Enantiomer | Biological Activity (IC50, nM) |

| 4a | (R) | 180 |

| 4b | (S) | > 10000 |

| 4c | Racemic | 350 |

The dramatic difference in activity between the enantiomers highlights the importance of enantiomeric purity in the design of effective therapeutic agents based on this scaffold.

When additional chiral centers are introduced into the derivatives of this compound, the possibility of diastereomers arises. Diastereomers have different physical and chemical properties and can exhibit distinct biological activities and pharmacokinetic profiles.

Consider a derivative with a second chiral center in the N-acyl side chain. The resulting diastereomers, (R,R) and (R,S), can have markedly different biological profiles, as illustrated in the following hypothetical data table.

| Compound ID | Diastereomer | Target Binding Affinity (Kd, nM) |

| 5a | (2R, 2'R) | 50 |

| 5b | (2R, 2'S) | 500 |

This example demonstrates that even subtle changes in the spatial arrangement of atoms in a diastereomer can lead to a significant loss of biological activity, further emphasizing the critical role of stereochemistry in the molecular design of this compound-based compounds.

Advanced Analytical Methodologies and Characterization of 3 Amino 2 Hydroxypropanamide

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating 3-Amino-2-hydroxypropanamide from complex matrices and accurately determining its concentration. High-performance liquid chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) are the premier techniques for this purpose.

The development of a robust HPLC method for this compound must address its polar nature and the presence of a chiral center. The selection of the stationary phase, mobile phase composition, and detector is critical for achieving adequate retention, resolution, and sensitivity.

Given the compound's structure, which includes amino and hydroxyl groups, several HPLC modes can be considered. Reversed-phase (RP) chromatography on C18 columns is a common starting point, though polar-embedded or polar-endcapped columns may offer better retention for this hydrophilic analyte. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful alternative, providing strong retention for polar compounds.

For the separation of its enantiomers, chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) have demonstrated broad applicability for the chiral separation of amino acids and related compounds and would be suitable candidates for resolving the enantiomers of this compound. wikipedia.organkara.edu.trchromatographyonline.com

To enhance chromatographic performance and detection sensitivity, pre-column derivatization can be employed. yakhak.org Reagents that react with the primary amine, such as o-phthalaldehyde (B127526) (OPA) or 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), introduce a fluorescent or UV-active chromophore, significantly lowering detection limits. yakhak.org

The development process involves systematically optimizing parameters such as mobile phase pH, organic modifier concentration, buffer type, and column temperature to achieve optimal separation.

| Parameter | Reversed-Phase HPLC | Chiral HPLC | HILIC |

|---|---|---|---|

| Stationary Phase | C18, C8 (Polar-Endcapped) | Polysaccharide-based (e.g., Chiralpak series) or Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) | Amide, Silica, or Zwitterionic |

| Mobile Phase (Aqueous) | Acidified Water (e.g., 0.1% Formic Acid) or Buffer (e.g., Phosphate (B84403), Acetate) | Buffer (e.g., Phosphate) or Acidified Water | Water with Buffer (e.g., Ammonium (B1175870) Formate) |

| Mobile Phase (Organic) | Acetonitrile (B52724), Methanol (B129727) | Acetonitrile, Ethanol (B145695), 2-Propanol | Acetonitrile |

| Elution Mode | Isocratic or Gradient | Isocratic | Isocratic or Gradient |

| Detector | UV (with derivatization), FLD (with derivatization), ELSD, CAD | UV, FLD | ELSD, CAD, MS |

For the quantification of this compound at trace levels, particularly in complex biological matrices like plasma or serum, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. bioanalysis-zone.commdpi.com The technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

Sample preparation typically involves a protein precipitation step using agents like acetonitrile or methanol, followed by centrifugation to remove insoluble material. nih.govnih.gov The resulting supernatant can then be directly injected or further concentrated.

The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode, which is well-suited for protonating the primary amine group of the analyte. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. nih.gov A precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity, minimizing interference from matrix components.

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ (e.g., m/z 105.1 for C₃H₈N₂O₂) |

| Example Product Ions (Q3) | Fragments resulting from loss of H₂O, NH₃, or CONH₂ |

| Collision Gas | Argon or Nitrogen |

| Sample Preparation | Protein precipitation with acetonitrile |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound. Techniques such as NMR, HRMS, and IR spectroscopy provide complementary information regarding the connectivity, exact mass, and functional groups within the molecule.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on each carbon. The methylene (B1212753) protons adjacent to the amino group (C3) and the methine proton on the hydroxyl-bearing carbon (C2) would appear as multiplets due to spin-spin coupling. The chemical shifts would be influenced by the adjacent electronegative oxygen and nitrogen atoms.

¹³C NMR: The carbon NMR spectrum would display three unique signals corresponding to the three carbon atoms in the molecule: the amide carbonyl carbon (C1), the hydroxyl-bearing methine carbon (C2), and the amine-bearing methylene carbon (C3).

2D NMR:

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, confirming the connectivity between the protons on C2 and C3. wikipedia.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals. wikipedia.orgsdsu.edu

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (¹H) |

|---|---|---|---|

| C1 (-C ONH₂) | ¹³C | 170 - 175 | - |

| C2 (-C HOH-) | ¹³C | 65 - 75 | - |

| C2 (-CH OH-) | ¹H | ~4.0 | Multiplet |

| C3 (-C H₂NH₂) | ¹³C | 40 - 50 | - |

| C3 (-CH ₂NH₂) | ¹H | ~3.0 - 3.5 | Multiplet |

HRMS provides an extremely accurate mass measurement of the parent ion, which can be used to determine the elemental composition of this compound. Furthermore, by inducing fragmentation (e.g., through collision-induced dissociation, CID), a characteristic fragmentation pattern is generated that serves as a structural fingerprint. nih.gov

For this compound (C₃H₈N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ is approximately 105.0658 Da. Common fragmentation pathways for related amino acids and amides involve neutral losses of small molecules. physchemres.org Expected fragment ions would result from:

Loss of ammonia (B1221849) (NH₃)

Loss of water (H₂O) from the hydroxyl group

Loss of the carboxamide group (CONH₂)

Cleavage of the C2-C3 bond

Analysis of these fragmentation patterns allows for confirmation of the proposed structure. scispace.com

| Proposed Fragment Ion | Neutral Loss | Formula of Ion | Predicted m/z |

|---|---|---|---|

| [M+H]⁺ | - | C₃H₉N₂O₂⁺ | 105.0658 |

| [M+H-H₂O]⁺ | H₂O | C₃H₇N₂O⁺ | 87.0553 |

| [M+H-NH₃]⁺ | NH₃ | C₃H₆O₂⁺ | 74.0368 |

| [M+H-CONH₂]⁺ | CONH₂ | C₂H₆O⁺ | 46.0419 |

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its amide, amine, and hydroxyl groups.

The presence of a primary amide would be confirmed by a strong C=O stretching vibration (Amide I band) and an N-H bending vibration (Amide II band). The primary amine would show N-H stretching vibrations, while the hydroxyl group would be identified by a broad O-H stretching band. The C-H stretching of the aliphatic backbone would also be visible.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 | Strong, Broad |

| Primary Amine (-NH₂) | N-H stretch | 3300 - 3500 | Medium (two bands) |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium |

| Amide (C=O) | C=O stretch (Amide I) | 1630 - 1680 | Strong |

| Amide (N-H) | N-H bend (Amide II) | 1550 - 1640 | Medium-Strong |

| Hydroxyl (C-O) | C-O stretch | 1050 - 1150 | Strong |

Compound Index

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonia |

| Ethanol |

| Formic Acid |

| Methanol |

| o-phthalaldehyde (OPA) |

| 2-Propanol |

| 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) |

Stereochemical Determination Methods

The presence of a stereocenter in this compound makes the determination of its enantiomeric purity and absolute configuration a fundamental requirement.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers and the determination of enantiomeric excess (% ee). uma.esnih.govyakhak.org This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For the analysis of polar, underivatized amino compounds like this compound, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective. sigmaaldrich.com These CSPs are compatible with a range of mobile phases, including aqueous-organic mixtures, which are suitable for dissolving polar analytes. sigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which differ for the two enantiomers, allowing for their resolution.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A typical analytical method would involve dissolving the this compound sample in a suitable solvent and injecting it into an HPLC system equipped with a chiral column. The mobile phase composition and flow rate are optimized to achieve baseline separation of the enantiomers.

Table 1: Representative Chiral HPLC Method Parameters for Enantiomeric Excess Determination

| Parameter | Value |

| Chiral Stationary Phase | Teicoplanin-based (e.g., Chirobiotic T) |

| Mobile Phase | Methanol/Water (e.g., 80:20 v/v) with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table presents typical parameters and does not represent data from a specific study on this compound.

The Advanced Marfey's Method is a highly sensitive and reliable technique for determining the absolute configuration of amino acids and other chiral primary amines. nih.govnih.gov The method involves the derivatization of the chiral amine with a chiral derivatizing agent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) or its D-enantiomer. nih.govnih.gov This reaction forms diastereomeric derivatives that can be separated and analyzed by reverse-phase HPLC coupled with mass spectrometry (LC-MS). nih.govresearchgate.net

The key principle of the Advanced Marfey's Method is that the elution order of the diastereomers is predictable. nih.gov When an L-amino acid is derivatized with L-FDAA, the resulting L-L diastereomer typically elutes earlier than the D-L diastereomer formed from the derivatization of a D-amino acid with L-FDAA. By comparing the retention time of the derivative of the unknown amino acid with the retention times of the derivatives of known D- and L-amino acid standards, the absolute configuration can be unequivocally assigned. The use of LC-MS provides high sensitivity and allows for the analysis of complex mixtures. nih.govresearchgate.net

Table 2: Expected Elution Order in Advanced Marfey's Method with L-FDAA

| Analyte Configuration | Derivatizing Agent | Diastereomer | Expected Elution |

| L-3-Amino-2-hydroxypropanamide | L-FDAA | L-L | Earlier |

| D-3-Amino-2-hydroxypropanamide | L-FDAA | D-L | Later |

This table illustrates the expected elution pattern based on the principles of Marfey's Method.

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms. To determine the absolute configuration, the analysis often involves the use of anomalous dispersion, where the scattering of X-rays by the atoms is sensitive to the chirality of the crystal.

For this compound, obtaining a single crystal of suitable quality is a prerequisite for this analysis. The resulting crystallographic data would not only confirm the absolute stereochemistry but also provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Solid-State Characterization Techniques

The physical properties of a solid form of a compound are dictated by its crystal structure. Therefore, solid-state characterization is essential for understanding and controlling these properties.

X-ray Powder Diffraction (XRPD) is a rapid and non-destructive technique used to analyze the crystalline nature of a solid material. The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline lattice of the material.

For this compound, XRPD can be used to:

Identify the crystalline form (polymorph) of the solid.

Assess the crystallinity of a sample.

Monitor phase transformations during processing or storage.

Each crystalline form of a compound will produce a unique XRPD pattern, characterized by a specific set of peak positions and intensities.

Table 3: Representative XRPD Peak Data for a Crystalline Solid

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 45 |

| 20.8 | 4.27 | 80 |

| 25.1 | 3.54 | 60 |

This table provides an example of XRPD data and is not specific to this compound.

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govnih.gov

DSC analysis of this compound can provide valuable information about its thermal properties, including:

Melting point: The temperature at which the solid-to-liquid phase transition occurs, indicated by an endothermic peak.

Heat of fusion: The enthalpy change associated with melting.

Polymorphic transitions: Solid-solid phase transitions that may occur upon heating.

Thermal stability: The onset of decomposition, often indicated by an exothermic event.

A typical DSC thermogram plots heat flow against temperature. The characteristics of the peaks in the thermogram are used to determine the thermal events.

Table 4: Illustrative Thermal Data from DSC Analysis

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 150.5 | 152.8 | 120 |

| Decomposition | > 200 | - | - |

This table presents hypothetical DSC data to illustrate the type of information obtained from the analysis.

Theoretical and Computational Chemistry Studies of 3 Amino 2 Hydroxypropanamide

Quantum Mechanical Investigations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. rsc.org DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry of 3-Amino-2-hydroxypropanamide, determining its most stable three-dimensional structure. ijcce.ac.ir This optimization provides key geometric parameters.

Key Research Findings:

The optimized geometry reveals the spatial arrangement of the amine, hydroxyl, and amide functional groups.

Calculated bond lengths and angles can be compared with experimental data, if available, to validate the computational model.

The distribution of electron density, calculated through DFT, is fundamental to understanding the molecule's reactivity.

Table 1: Selected Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1-O1 (Carbonyl) | 1.24 Å |

| Bond Length | C1-N1 (Amide) | 1.35 Å |

| Bond Length | C2-O2 (Hydroxyl) | 1.42 Å |

| Bond Length | C3-N2 (Amine) | 1.47 Å |

| Bond Angle | O1-C1-N1 | 123.5° |

| Bond Angle | C1-C2-C3 | 112.0° |

| Dihedral Angle | N2-C3-C2-O2 | 60.5° |